Lipophilicity Enhancement vs. Non-Fluorinated Cyclopropyl Analog
The presence of the trifluoromethyl (-CF3) group in 1-bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene confers a significant increase in lipophilicity compared to the non-fluorinated analog, 1-bromo-3-cyclopropylbenzene. This is quantified by the computed XLogP3-AA value of 4.3 for the target compound [1], which represents a substantial increase over the analog lacking the -CF3 group. While an exact XLogP value for 1-bromo-3-cyclopropylbenzene was not identified in authoritative databases, the typical contribution of a -CF3 group to logP is approximately +0.5 to +1.0 units [2]. This increased lipophilicity enhances membrane permeability and can improve the pharmacokinetic profile of drug candidates derived from this building block.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 1-bromo-3-cyclopropylbenzene: Predicted XLogP ~3.3-3.8 (estimated) |
| Quantified Difference | Estimated increase of 0.5 to 1.0 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, a key parameter in oral drug absorption and cellular uptake in cell-based assays.
- [1] PubChem. (2025). Compound Summary for CID 86277431: 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene. View Source
- [2] Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
